molecular formula C14H19ClN2OS B2609143 1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride CAS No. 2034427-54-6

1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride

Cat. No.: B2609143
CAS No.: 2034427-54-6
M. Wt: 298.83
InChI Key: FSMJXXLQGGFDHS-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride is a complex organic compound that features a unique combination of cyclopropane, thieno[3,2-c]pyridine, and azetidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride typically involves multi-step organic reactions. The key steps include the formation of the cyclopropane ring, the construction of the thieno[3,2-c]pyridine core, and the incorporation of the azetidine ring. Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and implementing purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine hydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS.ClH/c17-14(10-1-2-10)16-8-12(9-16)15-5-3-13-11(7-15)4-6-18-13;/h4,6,10,12H,1-3,5,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJXXLQGGFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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